molecular formula C23H32N2O5S2 B2938276 9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide CAS No. 694468-92-3

9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B2938276
CAS No.: 694468-92-3
M. Wt: 480.64
InChI Key: SVQUWPINJDSKOE-UHFFFAOYSA-N
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Description

9-Hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide is a synthetic small molecule belonging to the fluorene disulfonamide class, characterized by a central fluorene scaffold modified with hydroxy and diisopentyl sulfonamide groups at positions 2, 7, and 7. The compound’s design leverages substituent modifications to optimize interactions with biological targets such as glutathione peroxidase 4 (GPX4), a key enzyme in ferroptosis suppression.

Properties

IUPAC Name

9-hydroxy-2-N,7-N-bis(3-methylbutyl)-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5S2/c1-15(2)9-11-24-31(27,28)17-5-7-19-20-8-6-18(14-22(20)23(26)21(19)13-17)32(29,30)25-12-10-16(3)4/h5-8,13-16,23-26H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQUWPINJDSKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)S(=O)(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting with the preparation of the fluorene backbone. The hydroxy group is introduced through a hydroxylation reaction, while the sulfonamide groups are added via sulfonation followed by amination with diisopentylamine. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide groups can be reduced to amines.

    Substitution: The hydroxy and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide groups may produce primary amines.

Scientific Research Applications

9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural and functional differences between 9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide and analogous fluorene disulfonamides:

Compound Name Substituents (R1, R2, X) Molecular Formula Molecular Weight (g/mol) Biological Activity References
This compound R1=R2=isopentyl, X=OH C23H32N2O5S2 480.6* Potential ferroptosis inducer (inferred)
FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide) R1=R2=cyclohexyl, X=NHOH C25H31N3O5S2 517.66 GPX4 degradation, ferroptosis induction
N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide R1=R2=decyl, X=Ph-NH-N= C39H56N4O4S2 709.021 Structural data only; activity unknown
N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide R1=R2=2,4-dimethylphenyl C29H28N2O4S2 532.7 Structural data only; activity unknown

*Calculated based on formula.

Key Comparisons:

Substituent Effects on Lipophilicity and Bioavailability :

  • The diisopentyl groups in the target compound introduce branched aliphatic chains, likely enhancing lipophilicity compared to the dicyclohexyl groups in FIN54. This could improve membrane permeability but may reduce aqueous solubility .
  • Aromatic substituents (e.g., 2,4-dimethylphenyl in ) may facilitate π-π stacking with protein targets but could increase metabolic instability compared to aliphatic chains .

Functional Group Impact on Mechanism: The hydroxy group at position 9 in the target compound may engage in hydrogen bonding with GPX4, whereas FIN56’s hydroxyimino group (NHOH) could act as a redox-active moiety, directly contributing to lipid ROS generation .

Pharmacological Activity: FIN56 is a validated ferroptosis inducer that depletes GPX4 and promotes lipid peroxidation, showing efficacy in glioblastoma models . The target compound’s activity remains speculative but is hypothesized to follow a similar mechanism due to structural similarity. Compounds with bulky substituents (e.g., didecyl in ) may exhibit reduced cellular uptake, limiting their therapeutic utility despite structural novelty .

Stability and Formulation: FIN56 requires storage at room temperature in dry conditions, suggesting sensitivity to moisture .

Biological Activity

9-Hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide (commonly referred to as 9-Hydroxy-DIPS) is a sulfonamide derivative of fluorene that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21H30N2O4S2
  • Molecular Weight: 450.62 g/mol
  • CAS Number: Not widely listed; specific identifiers may vary.

9-Hydroxy-DIPS exhibits a range of biological activities attributed to its structural characteristics. The sulfonamide group is known for its antibacterial properties, while the fluorene backbone may enhance its interaction with biological targets.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis. This mechanism is particularly relevant in the context of pathogens resistant to traditional antibiotics.

Anticancer Properties

Recent research has suggested that compounds similar to 9-Hydroxy-DIPS may induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of topoisomerases : Leading to DNA damage and cell cycle arrest.
  • Modulation of signaling pathways : Such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

In Vitro Studies

A series of in vitro experiments demonstrated that 9-Hydroxy-DIPS exhibits significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HT-29)

The IC50 values for these cell lines were determined through MTT assays, revealing that 9-Hydroxy-DIPS has a lower IC50 compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference
MCF-715.3
A54912.8
HT-2918.5

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 9-Hydroxy-DIPS. The compound showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Cancer Cell Line Study : In a comparative study involving multiple sulfonamide derivatives, 9-Hydroxy-DIPS was found to be more effective than traditional sulfonamides in inducing apoptosis in MCF-7 cells, as evidenced by increased Annexin V staining and caspase activation assays.

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